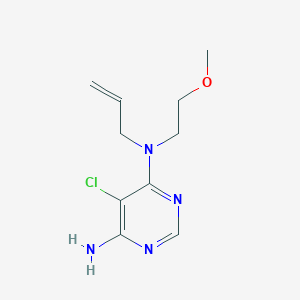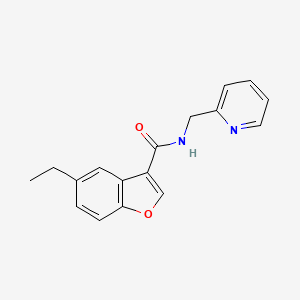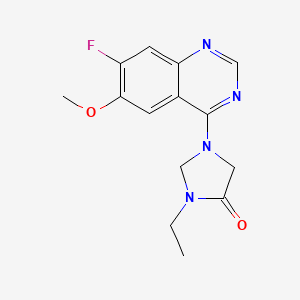
5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as PD0325901 and is a potent inhibitor of mitogen-activated protein kinase (MAPK) pathway.
Aplicaciones Científicas De Investigación
PD0325901 has been extensively used in scientific research to study the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by blocking the activation of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway. PD0325901 has also been used to study the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in inflammation and neurodegenerative disorders.
Mecanismo De Acción
PD0325901 inhibits the activation of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway by targeting the upstream kinase MEK1/2. MEK1/2 is a key enzyme that activates 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway by phosphorylating ERK1/2. PD0325901 binds to the ATP-binding site of MEK1/2 and prevents its activation, thus blocking the activation of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway.
Biochemical and physiological effects:
PD0325901 has been shown to have potent anti-cancer activity in various preclinical models. This compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PD0325901 has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD0325901 is a highly selective inhibitor of MEK1/2 and does not affect other kinases. This compound has been extensively used in preclinical studies to study the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in various diseases. However, PD0325901 has some limitations in lab experiments. This compound has poor solubility in aqueous solution, which makes it difficult to administer in vivo. PD0325901 also has a short half-life in vivo, which limits its use in long-term experiments.
Direcciones Futuras
For research include the development of more potent and selective MEK inhibitors, the study of the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in various diseases, and the development of new drug delivery systems to improve the bioavailability of PD0325901 in vivo.
Métodos De Síntesis
The synthesis of PD0325901 involves several chemical reactions. The starting material for the synthesis is 2,6-dichloropyrimidine, which is reacted with 2-methoxyethylamine to form 2,6-dichloro-4-(2-methoxyethyl)pyrimidine. This compound is then reacted with 2-propen-1-ol in the presence of a base to produce 4-(2-methoxyethyl)-2-propen-1-ol-1,6-dichloropyrimidine. Finally, this compound is reacted with 4-amino-N-prop-2-enylpyrimidine-2,6-diamine in the presence of a base to produce 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine.
Propiedades
IUPAC Name |
5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-3-4-15(5-6-16-2)10-8(11)9(12)13-7-14-10/h3,7H,1,4-6H2,2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAHPYCAHOVKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC=C)C1=NC=NC(=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)


![N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine](/img/structure/B6623876.png)
![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6623904.png)
![4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6623911.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)

![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)
![3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)
